Ganoderic acid eta is a natural product found in Ganoderma lucidum with data available.
Ganoderic acid eta
CAS No.: 294674-12-7
Cat. No.: VC17998251
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 294674-12-7 |
---|---|
Molecular Formula | C30H44O8 |
Molecular Weight | 532.7 g/mol |
IUPAC Name | (E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
Standard InChI | InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 |
Standard InChI Key | SFQSUCWHIWDMMD-CTKNUVLNSA-N |
Isomeric SMILES | C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C |
Canonical SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ganoderic acid eta belongs to the lanostane triterpenoid class, characterized by a tetracyclic carbon skeleton with multiple oxygen-containing functional groups. Its IUPAC name, (E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid, reflects its stereochemical complexity . Key features include:
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Four hydroxyl groups at positions 3, 7, 12, and 25.
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Three ketone groups at positions 11, 15, and 23.
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A conjugated α,β-unsaturated carboxylic acid moiety at C-26.
The compound’s stereochemistry is critical for its biological activity, as evidenced by the configuration of chiral centers (e.g., 4S, 6R) .
Table 1: Key Physicochemical Properties of Ganoderic Acid Eta
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 532.7 g/mol | PubChem |
CAS Registry Number | 294674-12-7 | KNApSAcK |
Solubility | Likely lipophilic (predicted) | - |
Natural Occurrence and Biosynthetic Pathways
Source Organisms
Ganoderic acid eta is exclusively reported in Ganoderma lucidum, a basidiomycete fungus revered in traditional Chinese medicine . Within the mushroom, it accumulates in:
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Fruiting bodies: Mature reproductive structures.
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Mycelia: Vegetative hyphal networks.
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Spores: Reproductive propagules.
Comparative analyses suggest its concentration varies with cultivation conditions, though quantitative data remain scarce.
Biosynthesis
Like other ganoderic acids, eta is synthesized via the mevalonate pathway, with key steps including:
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Cyclization of oxidosqualene to form the lanostane backbone.
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Oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).
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Acetylation and esterification modifications.
The exact enzymatic machinery responsible for eta’s unique hydroxylation pattern remains uncharacterized, warranting further genomic and metabolomic studies.
Pharmacological Activities and Mechanisms
Table 2: Comparative Anticancer Mechanisms of Ganoderic Acids
Compound | Target Pathway | IC₅₀ (μM) | Model System |
---|---|---|---|
Ganoderic acid A | mTORC1 inhibition | 12.5 | HeLa cells |
Ganoderic acid C2 | CYP3A-mediated metabolism | N/A | Rat liver microsomes |
Ganoderic acid eta | Not reported | - | - |
Antioxidant Properties
The compound’s multiple hydroxyl groups suggest free radical scavenging capacity, a trait documented in related triterpenoids. For instance, ganoderic acid A reduces lipid peroxidation by 58% at 50 μM in hepatic cells . Eta’s conjugated double bonds may enhance electron delocalization, potentially amplifying this effect.
Metabolic Stability and Pharmacokinetics
In vitro studies on ganoderic acid A reveal extensive phase I metabolism via CYP3A isozymes, producing 37 metabolites . While eta’s metabolic fate is unstudied, its structural similarity implies:
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Rapid glucuronidation: Due to hydroxyl groups.
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Enterohepatic recirculation: Common among triterpenoids.
Challenges and Future Directions
Analytical Limitations
Current barriers to research include:
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Synthesis difficulties: Total synthesis requires 15+ steps.
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Detection sensitivity: Low natural abundance complicates HPLC-MS analysis.
Therapeutic Development Prospects
Priority areas for investigation:
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